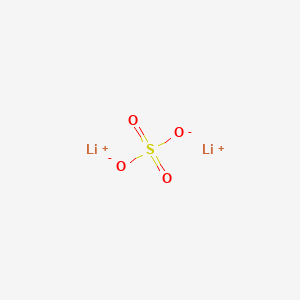

Lithium sulfate

Description

Propriétés

IUPAC Name |

dilithium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHCSSUBVCNVSK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2SO4, Li2O4S | |

| Record name | lithium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049201 | |

| Record name | Lithium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10377-48-7 | |

| Record name | Lithium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919XA137JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lithium sulfate (B86663) (Li₂SO₄). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring high-purity lithium sulfate. This document details common synthesis methodologies, extensive characterization techniques, and includes structured data and process visualizations to facilitate understanding and replication.

Introduction

This compound is an inorganic salt with significant applications across various industries. It serves as a key intermediate in the production of other lithium compounds, including those used in lithium-ion batteries. Its properties also make it relevant in the manufacturing of specialty glasses and ceramics, and it has been investigated for applications in the pharmaceutical sector. The anhydrous form and its monohydrate (Li₂SO₄·H₂O) are the most common forms of this compound. A thorough understanding of its synthesis and characterization is crucial for ensuring its quality and performance in these applications.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the choice of method often depending on the desired purity, scale, and available starting materials. Common methods include the reaction of lithium carbonate or lithium hydroxide (B78521) with sulfuric acid, and the extraction from spodumene ore.

Synthesis from Lithium Carbonate and Sulfuric Acid

A widely used laboratory and industrial method involves the neutralization reaction between lithium carbonate (Li₂CO₃) and sulfuric acid (H₂SO₄). The reaction proceeds as follows:

Li₂CO₃ + H₂SO₄ → Li₂SO₄ + H₂O + CO₂

This method is favored for its straightforward chemistry and the high purity of the resulting product, especially when using high-purity reagents.[1]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve a stoichiometric amount of lithium carbonate in deionized water in a reaction vessel equipped with a magnetic stirrer.

-

Addition of Sulfuric Acid: Slowly add a stoichiometric amount of dilute sulfuric acid to the stirred lithium carbonate slurry. The addition should be performed cautiously to control the effervescence of carbon dioxide.

-

Reaction Completion: Continue stirring the solution at room temperature until the evolution of CO₂ ceases, indicating the completion of the reaction.

-

Purification and Crystallization: The resulting this compound solution can be purified by filtration to remove any unreacted starting material or insoluble impurities. The this compound is then typically crystallized from the solution by evaporation of the water.[2] For anhydrous this compound, the monohydrate can be dehydrated by heating.[2]

Synthesis from Lithium Hydroxide and Sulfuric Acid

An alternative neutralization reaction utilizes lithium hydroxide (LiOH) as the lithium source. The chemical equation for this reaction is:

2LiOH + H₂SO₄ → Li₂SO₄ + 2H₂O

This method is also capable of producing high-purity this compound.

Experimental Protocol:

-

Preparation of Lithium Hydroxide Solution: Prepare an aqueous solution of lithium hydroxide by dissolving a known quantity of LiOH in deionized water.

-

Titration with Sulfuric Acid: Slowly add a stoichiometric amount of a standardized sulfuric acid solution to the lithium hydroxide solution while monitoring the pH. The endpoint of the neutralization reaction is reached at a neutral pH.

-

Crystallization: Concentrate the resulting this compound solution by heating to induce crystallization. The crystals can then be collected by filtration.[3]

Extraction from Spodumene Ore

On an industrial scale, this compound is often produced from the lithium-containing mineral spodumene (LiAlSi₂O₆).[4] This process involves several key steps:

-

Calcination: The raw spodumene ore (α-spodumene) is first heated to a high temperature (around 1050-1100 °C) to convert it to the more reactive β-spodumene.[3][5]

-

Acid Roasting: The β-spodumene is then treated with concentrated sulfuric acid at a lower temperature (approximately 200-250 °C).[1][4] This reaction forms water-soluble this compound.

-

Leaching: The roasted material is leached with water to dissolve the this compound, separating it from the insoluble mineral residues.[4]

-

Purification and Crystallization: The aqueous this compound solution is then purified to remove impurities before being subjected to crystallization to obtain solid this compound.[6]

Characterization of this compound

A variety of analytical techniques are employed to characterize the structure, purity, and thermal properties of synthesized this compound.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases and determining the crystal structure of this compound. Anhydrous this compound typically exists in a monoclinic crystal system at room temperature.[7]

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the this compound sample is prepared and mounted on a sample holder.

-

Data Collection: The XRD pattern is typically collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).[8] Data is collected over a 2θ range that covers the characteristic diffraction peaks of this compound.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the phase identity.[9] The lattice parameters can be refined from the positions of the diffraction peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a sample by measuring the absorption of infrared radiation. For this compound, the characteristic vibrational modes of the sulfate ion (SO₄²⁻) are of primary interest.[10]

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Collection: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the vibrational modes of the sulfate group. The free sulfate ion has a tetrahedral symmetry, leading to characteristic vibrational frequencies.[11]

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is also used to study the vibrational modes of the sulfate ion.[12]

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample is placed on a microscope slide or in a sample holder.

-

Data Collection: A laser is used to excite the sample, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum will show peaks corresponding to the symmetric and asymmetric stretching and bending modes of the sulfate ion.[13]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of this compound, such as phase transitions and decomposition.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a DSC or TGA pan.

-

Data Collection:

-

Data Analysis:

-

DSC: The DSC thermogram reveals the temperatures of phase transitions. Anhydrous this compound undergoes a phase transition from a monoclinic to a face-centered cubic structure at approximately 575 °C.[2][14]

-

TGA: The TGA curve for this compound monohydrate shows a mass loss corresponding to the loss of water of crystallization upon heating.[17]

-

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Crystallographic Properties of Anhydrous this compound

| Property | Value |

| Chemical Formula | Li₂SO₄ |

| Molar Mass | 109.94 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 859 °C |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters | a ≈ 8.23 Å, b ≈ 4.95 Å, c ≈ 8.47 Å, β ≈ 107.98° |

Table 2: Thermal Properties of this compound

| Property | Description | Temperature |

| Phase Transition (Anhydrous) | Monoclinic to Face-Centered Cubic | ~575 °C |

| Dehydration (Monohydrate) | Li₂SO₄·H₂O → Li₂SO₄ + H₂O | Onset typically above 100 °C |

Table 3: Spectroscopic Data for this compound

| Technique | Vibrational Mode | Wavenumber Range (cm⁻¹) |

| FTIR | SO₄²⁻ Asymmetric Stretch (ν₃) | ~1100-1140 |

| FTIR | SO₄²⁻ Bending Modes (ν₄, ν₂) | Below 700 |

| Raman | SO₄²⁻ Symmetric Stretch (ν₁) | ~980-1000 |

| Raman | SO₄²⁻ Bending Modes (ν₂, ν₄) | Below 700 |

Visualizations

The following diagrams illustrate key processes related to this compound synthesis and its physical properties.

Caption: Workflow for this compound Synthesis and Characterization.

Caption: Phase Transitions of Anhydrous this compound.

References

- 1. saltworkstech.com [saltworkstech.com]

- 2. Page loading... [guidechem.com]

- 3. Crystallization of this compound Li2SO4 | EBNER [ebner-co.de]

- 4. yayangminerals - Blog - Production of Lithium from Spodumene - Traditional Process [clevenard.com]

- 5. mdpi.com [mdpi.com]

- 6. pall.com [pall.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. kjmm.org [kjmm.org]

- 10. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A kinetic and microscopic investigation of the thermal dehydration of lithium sulphate monohydrate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Unveiling the Crystalline Architecture of Anhydrous Lithium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of anhydrous lithium sulfate (B86663) (Li₂SO₄). The following sections detail its crystallographic properties, phase transitions, and the experimental protocols for its synthesis and characterization, designed to support research and development in materials science and pharmaceuticals.

Introduction

Anhydrous lithium sulfate is an inorganic compound of significant interest due to its diverse applications, including as a component in ion-conductive glasses and as a potential material for thermal energy storage. A thorough understanding of its crystal structure is paramount for optimizing its properties for various technological applications. This guide focuses on the two primary polymorphs of anhydrous this compound: the room-temperature monoclinic phase (β-Li₂SO₄) and the high-temperature face-centered cubic phase (α-Li₂SO₄).

Crystallographic Data

The structural parameters of the two polymorphs of anhydrous this compound are summarized below. These quantitative data provide the fundamental basis for understanding the material's properties at the atomic level.

Table 1: Crystallographic Data for Anhydrous this compound Polymorphs

| Parameter | Monoclinic (β-Li₂SO₄) | Face-Centered Cubic (α-Li₂SO₄) |

| Crystal System | Monoclinic | Cubic |

| Space Group | P2₁/c (No. 14)[1] | F-43m (No. 216)[2] |

| Lattice Parameters | a = 8.239 Å[3] | a = 7.07 Å[3] |

| b = 4.954 Å[3] | ||

| c = 8.474 Å[3] | ||

| β = 107.98°[3] | ||

| Unit Cell Volume | 328.9 ų[3] | 353.4 ų |

| Formula Units (Z) | 4[3] | 4 |

| Density (calculated) | 2.221 g/cm³[3] | 2.07 g/cm³[3] |

Table 2: Atomic Coordinates for Monoclinic (β) Anhydrous this compound (Space Group P2₁/c)[1]

| Atom | Wyckoff Position | x | y | z |

| Li1 | 4e | 0.9385 | 0.9253 | 0.1289 |

| Li2 | 4e | 0.6983 | 0.9298 | 0.3787 |

| S | 4e | 0.8131 | 0.4355 | 0.2515 |

| O1 | 4e | 0.7780 | 0.5528 | 0.3999 |

| O2 | 4e | 0.6586 | 0.6405 | 0.7254 |

| O3 | 4e | 0.4659 | 0.9355 | 0.1625 |

| O4 | 4e | 0.9632 | 0.6033 | 0.2378 |

Table 3: Deduced Atomic Coordinates for Face-Centered Cubic (α) Anhydrous this compound (Space Group F-43m)

| Atom | Wyckoff Position | x | y | z |

| S | 4a | 0 | 0 | 0 |

| Li1 | 4c | 0.25 | 0.25 | 0.25 |

| Li2 | 4d | 0.75 | 0.75 | 0.75 |

| O | 16e | 0.1107 | 0.1107 | 0.1107 |

Phase Transition

Anhydrous this compound undergoes a reversible solid-solid phase transition at approximately 575 °C.[3] Below this temperature, it exists in the monoclinic β-phase. Upon heating to 575 °C, it transforms into the high-temperature, ionically conductive face-centered cubic α-phase. This transition is characterized by a significant change in density from 2.22 g/cm³ in the β-phase to 2.07 g/cm³ in the α-phase.[3]

References

An In-depth Technical Guide to the Thermal Properties of Lithium Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O), a compound of interest in various scientific and industrial applications, including pharmaceuticals and energy storage. This document details the material's behavior upon heating, including dehydration, phase transitions, and decomposition, supported by quantitative data, detailed experimental protocols, and visual representations of the thermal processes.

Thermal Behavior Overview

Lithium sulfate monohydrate is a crystalline solid that exhibits distinct thermal events upon heating. The primary processes include the loss of its water of hydration to form anhydrous this compound (β-Li₂SO₄), followed by a solid-state phase transition of the anhydrous form to a high-temperature polymorph (α-Li₂SO₄) at elevated temperatures. Further heating leads to the melting and eventual decomposition of the compound.

Quantitative Thermal Properties

The key thermal properties of this compound monohydrate and its anhydrous form are summarized in the tables below. These values are critical for understanding the material's stability and predicting its behavior under various thermal processing conditions.

Table 1: Dehydration and Decomposition Properties

| Property | Value | Conditions/Notes |

| Dehydration Temperature | ~130 - 140 °C | The exact temperature can vary with heating rate and atmosphere.[1][2][3] |

| Enthalpy of Solution (Li₂SO₄·H₂O) | -17899 ± 152 J·mol⁻¹ | At 298.15 K, extrapolated to infinite dilution.[4] |

| Enthalpy of Solution (Li₂SO₄) | -30502 ± 170 J·mol⁻¹ | At 298.15 K, extrapolated to infinite dilution.[4] |

| Melting Point (Anhydrous Li₂SO₄) | 859 °C | [2] |

| Boiling Point (Anhydrous Li₂SO₄) | 1377 °C | [2] |

Table 2: Phase Transition Properties of Anhydrous this compound

| Property | Value | Conditions/Notes |

| β to α Phase Transition Temperature | 575 - 578 °C | [1][2][5][6] |

| Enthalpy of Phase Transition | 252 J·g⁻¹ | For the solid-solid phase transition.[5] |

| Crystal Structure (β-phase) | Monoclinic | [2][6] |

| Crystal Structure (α-phase) | Face-centered cubic | [2][6] |

Table 3: Thermophysical Properties

| Property | Value | Temperature | Form |

| Molar Heat Capacity (Cp) | 151.1 J·mol⁻¹·K⁻¹ | 298.15 K | Monohydrate[3] |

| Specific Heat Capacity | 1.07 J·g⁻¹·K⁻¹ | Not specified | Anhydrous[2] |

| Thermal Conductivity | Decreases up to 640 K, then increases | 300 - 900 K | Anhydrous[7] |

| Coefficient of Linear Thermal Expansion (α-phase) | 4.6 x 10⁻⁵ K⁻¹ | Above 575 °C | Anhydrous[8] |

| Coefficient of Linear Thermal Expansion (β-phase) | 0.9 x 10⁻⁵ K⁻¹ to 3.4 x 10⁻⁵ K⁻¹ | Room temp. to 575 °C | Anhydrous[8] |

Experimental Protocols

The characterization of the thermal properties of this compound monohydrate is primarily conducted using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). The following sections provide detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration of this compound monohydrate.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound monohydrate into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere and remove evolved water vapor.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the dehydration event (e.g., 200 °C).

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset and peak temperatures of the dehydration step from the derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss and compare it to the theoretical mass percentage of water in Li₂SO₄·H₂O.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and enthalpy changes associated with dehydration and phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 3-7 mg of finely ground this compound monohydrate into a clean, tared DSC pan (e.g., aluminum).

-

Hermetically seal the pan to ensure that the evolved water vapor does not escape, or use a pinhole lid to allow for controlled release.

-

-

Experimental Setup:

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature that encompasses all expected thermal events (e.g., 600 °C to observe both dehydration and the β to α phase transition of the anhydrous form).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks corresponding to dehydration and phase transitions.

-

Determine the onset and peak temperatures for each thermal event.

-

Integrate the area under the peaks to determine the enthalpy change (ΔH) for each transition.

-

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystallographic phases of this compound as a function of temperature and to monitor the structural changes during dehydration and phase transitions.

Methodology:

-

Instrument Alignment: Align the high-temperature XRD instrument according to the manufacturer's instructions.

-

Sample Preparation: Prepare a flat, smooth sample of finely ground this compound monohydrate on a high-temperature-resistant sample holder (e.g., platinum-rhodium alloy).

-

Experimental Setup:

-

Mount the sample holder in the high-temperature chamber.

-

Evacuate the chamber or purge with an inert gas.

-

-

Data Collection Program:

-

Collect an initial XRD pattern at room temperature.

-

Heat the sample to a series of desired temperatures, allowing for thermal equilibration at each step.

-

Collect an XRD pattern at each temperature setpoint. The temperature steps should be chosen to bracket the expected transition temperatures.

-

-

Data Analysis:

-

Analyze the XRD patterns at each temperature to identify the crystalline phases present by comparing the diffraction peaks to standard diffraction patterns (e.g., from the ICDD database).

-

Track the changes in the crystal structure as a function of temperature to observe the transition from Li₂SO₄·H₂O to β-Li₂SO₄ and subsequently to α-Li₂SO₄.

-

Visualization of Thermal Pathway

The following diagram illustrates the thermal transformation pathway of this compound monohydrate upon heating.

Conclusion

This technical guide has provided a detailed examination of the thermal properties of this compound monohydrate. The quantitative data presented in the tables, along with the comprehensive experimental protocols, offer a valuable resource for researchers and professionals working with this material. The visualization of the thermal pathway provides a clear and concise summary of the material's behavior under thermal stress. A thorough understanding of these properties is essential for the effective application and processing of this compound monohydrate in various fields.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound monohydrate [chemister.ru]

- 4. inis.iaea.org [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. thermtest.com [thermtest.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Lithium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of lithium sulfate (B86663) in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work. This document summarizes quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Overview of Lithium Sulfate and its Solubility

This compound (Li₂SO₄) is an inorganic salt with significant applications in various fields, including ceramics, specialized glass, and as a component in some electrolyte solutions.[1][2] It typically exists as a white, odorless crystalline solid and is available in both anhydrous (Li₂SO₄) and monohydrate (Li₂SO₄·H₂O) forms.[1] A key characteristic of this compound is its high solubility in water, which, contrary to many salts, decreases with increasing temperature—a phenomenon known as retrograde solubility.[1][3] In contrast, its solubility in most organic solvents is limited.[2][4]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents and solvent systems. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of this compound Monohydrate (Li₂SO₄·H₂O) in Water

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 36.2 |

| 10 | 34.8 |

| 20 | 33.5 |

| 30 | 32.3 |

| 40 | 31.5 |

| 50 | 31.0 |

| 100 | 25.6 |

Data sourced from Sigma-Aldrich[5]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water (monohydrate) | 25 | 34.9 g / 100 mL | [3] |

| Water (monohydrate) | 100 | 29.2 g / 100 mL | [3] |

| Absolute Ethanol | Ambient | Insoluble | [3][4] |

| Acetone | Ambient | Insoluble | [3][4] |

| Pyridine | Ambient | Insoluble | [3] |

| Acetic Acid | Ambient | Practically Insoluble | [6] |

| Liquid Ammonia | Ambient | Insoluble | [6] |

Experimental Protocol for Solubility Determination

The determination of the solubility of a solid in a liquid solvent is a fundamental experimental procedure in chemistry. The following protocol outlines a common and reliable method for determining the solubility of this compound.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specified temperature.

Materials:

-

Anhydrous this compound (or this compound Monohydrate)

-

Solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a microporous filter)

-

Drying oven

-

Appropriate glassware (flasks, beakers)

-

For advanced analysis: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatically controlled shaker or on a magnetic stirrer with a temperature-controlled bath.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the solvent and temperature.[7][8]

-

-

Separation of the Saturated Solution:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid precipitation or further dissolution due to temperature changes.[7]

-

-

Determination of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh a clean, dry container.

-

Transfer a known mass or volume of the filtered saturated solution into the container.

-

Carefully evaporate the solvent in a drying oven at a temperature that will not decompose the this compound.

-

Once all the solvent has evaporated, cool the container in a desiccator and weigh it again.

-

The difference in mass corresponds to the mass of dissolved this compound.[9]

-

-

Analytical Instrumentation (for higher precision):

-

Accurately dilute a known volume of the saturated solution with an appropriate solvent (typically deionized water).

-

Determine the concentration of lithium ions (Li⁺) in the diluted sample using a calibrated ICP-OES or AAS instrument.[4]

-

-

-

Calculation of Solubility:

-

From the mass of the dissolved this compound and the mass or volume of the solvent used, calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

-

If using an analytical instrument, back-calculate the concentration in the original saturated solution, accounting for any dilutions.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound at Best Price, Industrial Grade, High Purity 99%% [axiomchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Solubility Table for Water at Temperature [sigmaaldrich.com]

- 6. This compound [chemister.ru]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nupeg.ufrn.br [nupeg.ufrn.br]

An In-depth Technical Guide to the Ionic Conductivity of Pure Lithium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionic conductivity of pure lithium sulfate (B86663) (Li₂SO₄), a material of significant interest in the field of solid-state ionics. This document details the fundamental properties of Li₂SO₄, including its crystal structures, phase transitions, and the mechanisms governing its ionic transport. A thorough compilation of quantitative data, detailed experimental protocols, and illustrative diagrams are presented to serve as a valuable resource for researchers in materials science and solid-state battery development.

Introduction to Lithium Sulfate as a Solid Electrolyte

This compound is an inorganic salt that has garnered considerable attention for its remarkable ionic conductivity, particularly in its high-temperature phase.[1] It exists in two primary polymorphic forms: a low-temperature monoclinic phase (β-Li₂SO₄) and a high-temperature face-centered cubic phase (α-Li₂SO₄).[2][3] The transition between these phases results in a dramatic increase in ionic conductivity, making the high-temperature α-phase a superionic conductor.[1] This property makes Li₂SO₄ a compelling material for applications in solid-state batteries and other electrochemical devices.

Crystal Structure and Phase Transition

The ionic conductivity of this compound is intrinsically linked to its crystal structure.

-

β-Lithium Sulfate (Monoclinic Phase): At temperatures below approximately 575°C, pure this compound exists in the β-phase, which has a monoclinic crystal structure.[2][3] In this phase, the lithium ions are relatively fixed within the crystal lattice, resulting in low ionic conductivity.

-

α-Lithium Sulfate (Face-Centered Cubic Phase): Above the transition temperature of around 575-578°C, Li₂SO₄ undergoes a structural transformation to the α-phase, which possesses a face-centered cubic (fcc) lattice.[2][3][4] This high-temperature phase is characterized by a highly disordered arrangement of sulfate ions. The rotational motion of the tetrahedral SO₄²⁻ anions creates a "paddle-wheel" effect that facilitates the rapid movement of Li⁺ ions through the crystal lattice, leading to exceptionally high ionic conductivity.[5]

The phase transition is a critical phenomenon in understanding the conductive properties of this compound. The significant change in the crystal structure directly impacts the mobility of the charge carriers, which are the lithium ions.

References

A Historical Deep Dive into the Ionic Conductivity of Lithium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical research on the ionic conductivity of lithium sulfate (B86663) (Li₂SO₄), a material that has long captured the interest of scientists for its remarkable properties as a solid electrolyte at elevated temperatures. This document provides a comprehensive overview of the key discoveries, experimental methodologies, and theoretical models that have shaped our understanding of this fascinating material.

The Two Faces of Lithium Sulfate: A Tale of Two Phases

This compound is a dimorphic substance, existing in two distinct crystal structures depending on the temperature. This dual nature is central to its conductive properties.

-

β-Lithium Sulfate (Monoclinic Phase): Below approximately 575°C, this compound exists in a monoclinic crystal structure, denoted as the β-phase. In this phase, the sulfate ions (SO₄²⁻) are relatively fixed, and the lithium ions (Li⁺) have limited mobility. Consequently, the ionic conductivity of β-Li₂SO₄ is low.

-

α-Lithium Sulfate (Cubic Phase): Above the transition temperature of around 575-578°C, this compound undergoes a phase transition to a face-centered cubic (fcc) structure, known as the α-phase.[1] This high-temperature phase is often described as a "plastic" or "rotator" phase. In this state, the sulfate ions exhibit rotational motion, creating a more disordered and open lattice through which the smaller lithium ions can move with significantly greater ease. This results in a dramatic increase in ionic conductivity, making α-Li₂SO₄ an excellent solid electrolyte.[1]

The transition between these two phases is a key area of study, as understanding and potentially lowering this transition temperature has been a long-standing goal in the development of solid-state batteries and other electrochemical devices.

Quantitative Insights: A Historical Look at Conductivity Data

The ionic conductivity of this compound has been a subject of quantitative investigation for decades. The following tables summarize key historical data on the conductivity of both the monoclinic (β) and cubic (α) phases, as well as the impact of various dopants.

Table 1: Ionic Conductivity of Pure this compound

| Phase | Temperature (°C) | Ionic Conductivity (S/cm) | Activation Energy (eV) | Reference |

| β-Li₂SO₄ (Monoclinic) | 200 | ~2 x 10⁻⁷ | 1.10 | Rama Rao et al. |

| β-Li₂SO₄ (Monoclinic) | 250 | ~2 x 10⁻⁶ | 1.10 | Rama Rao et al. |

| α-Li₂SO₄ (Cubic) | 575 - 970 | See empirical equation below | - | Kvist and Lundén (1965) |

Note: The conductivity of the α-phase is described by the empirical equation from the seminal 1965 paper by A. Kvist and A. Lundén: κ = -3.297 + 6.894 x 10⁻³t + 0.527 x 10⁻⁶t² where κ is the conductivity in Ω⁻¹cm⁻¹ and t is the temperature in degrees Celsius.

Table 2: Ionic Conductivity of Doped and Mixed this compound Systems

| System | Dopant/Additive | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |

| Li₂SO₄ | Ag⁺ | - | Maximum enhancement observed | Singh et al. (1998) |

| Li₂SO₄ | Na⁺, K⁺, Rb⁺ | - | Increased conductivity | Singh et al. (1998) |

| 2.2LiOH·Li₂SO₄ | 5 mol% Li₃BO₃ | 25 | 1.9 x 10⁻⁶ | Harada et al. (2023) |

| 2.2LiOH·Li₂SO₄ | 5 mol% Li₃BO₃ | 150 | 6.0 x 10⁻³ | Harada et al. (2023) |

Experimental Protocols: Measuring Ionic Conductivity in a Historical Context

The primary technique for measuring the ionic conductivity of solid electrolytes like this compound is AC Impedance Spectroscopy . This method allows researchers to separate the bulk ionic conductivity from other contributions to the total impedance, such as grain boundary effects and electrode polarization.

Historical Experimental Setup

A typical experimental setup from the mid-20th century for measuring the conductivity of solid this compound would have included the following components:

-

Conductivity Cell: A crucial component was the cell designed to hold the sample and the electrodes. For high-temperature measurements, these were often constructed from quartz. A common design was the capillary cell , where the molten or powdered solid sample was contained within a capillary tube of known dimensions.

-

Electrodes: Inert metallic electrodes were used to apply the AC electrical field and measure the response. Platinum was a common choice due to its high melting point and chemical stability at the temperatures required for studying α-Li₂SO₄. The electrodes would be in direct contact with the this compound sample.

-

AC Bridge and Signal Generator: An AC bridge, such as a Wheatstone bridge adapted for alternating current, was used to measure the impedance of the sample. A signal generator would provide the AC voltage over a range of frequencies. Early studies often employed a limited number of frequencies, while later advancements allowed for sweeping over a wide frequency spectrum.

-

Furnace and Temperature Control: A tube furnace was used to heat the conductivity cell to the desired temperature. Precise temperature control and measurement were critical, especially when studying the phase transition.

-

Atmosphere Control: Depending on the specific experiment, the measurements would be conducted in a controlled atmosphere (e.g., inert gas) to prevent any unwanted reactions at high temperatures.

Measurement Procedure

The general procedure involved:

-

Sample Preparation: The this compound, often in powdered form, was placed in the conductivity cell. For studies on the solid phases, the powder was typically pressed into a pellet of known thickness and diameter.

-

Heating: The cell was heated to the desired temperature and allowed to equilibrate.

-

Impedance Measurement: An AC voltage was applied across the electrodes, and the impedance of the sample was measured at various frequencies.

-

Data Analysis: The real and imaginary components of the impedance were plotted in a Nyquist plot. The bulk resistance of the material was then determined from this plot, typically from the intercept of the semicircle with the real axis. The ionic conductivity (σ) was then calculated using the formula: σ = L / (R * A) where L is the thickness of the sample, R is the bulk resistance, and A is the electrode area.

Visualizing Ion Movement: Conduction Pathways and Mechanisms

The stark difference in conductivity between the β and α phases of this compound is a direct consequence of their different crystal structures and the resulting pathways available for lithium ion migration.

Conduction Pathway in β-Li₂SO₄ (Monoclinic)

In the low-temperature monoclinic phase, the lithium ions are situated in a more rigid lattice. Their movement is restricted to hopping between adjacent tetrahedral sites. The sulfate ions are largely immobile, creating a relatively high energy barrier for Li⁺ ion diffusion.

Conduction Mechanism in α-Li₂SO₄ (Cubic) - The "Rotator" Phase

The high-temperature cubic phase exhibits a fascinating conduction mechanism. The sulfate ions, while remaining on their lattice points, are in a state of rotational disorder. This dynamic reorientation of the large sulfate anions effectively "paddles" the smaller lithium ions through the crystal lattice, a concept known as the "paddle-wheel mechanism" . This cooperative motion significantly lowers the activation energy for lithium ion diffusion, leading to the superionic conductivity of this phase.

Conclusion

The historical research into the ionic conductivity of this compound has laid a crucial foundation for the field of solid-state ionics. The pioneering work of scientists in the mid-20th century, using what might now be considered rudimentary equipment, unveiled the remarkable properties of the high-temperature α-phase. Their meticulous measurements and insightful theoretical models, such as the "rotator" phase and the "paddle-wheel mechanism," continue to inform our understanding of ion transport in solids. This historical perspective not only highlights the progress made in materials science and experimental techniques but also underscores the enduring importance of fundamental research in driving innovation in energy storage and other advanced technologies.

References

An In-depth Technical Guide to the Raman and Infrared Spectra of Lithium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Raman and Infrared (IR) spectroscopic signatures of lithium sulfate (B86663) (Li₂SO₄). It is designed to serve as a core reference for researchers and professionals utilizing vibrational spectroscopy for the characterization of materials and formulations containing this inorganic salt. This document details experimental methodologies, presents quantitative spectral data, and illustrates the underlying principles and workflows through clear diagrams.

Introduction to the Vibrational Spectroscopy of Lithium Sulfate

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides profound insights into the molecular structure and chemical environment of this compound. These non-destructive methods probe the vibrational modes of the constituent ions, primarily the sulfate anion (SO₄²⁻), and in the case of the monohydrate, the water molecules. The resulting spectra serve as unique fingerprints, sensitive to crystal structure, hydration state, and intermolecular interactions.

This compound exists in two primary forms: anhydrous (Li₂SO₄) and monohydrate (Li₂SO₄·H₂O). The anhydrous form undergoes a phase transition from a monoclinic to a face-centered cubic crystal structure at approximately 575°C.[1] The monohydrate form is common under standard conditions due to the hygroscopic nature of the salt.[1] These structural differences are clearly reflected in their respective vibrational spectra.

Experimental Protocols

The acquisition of high-quality Raman and IR spectra is paramount for accurate analysis. The following sections detail standardized protocols for the characterization of solid this compound samples.

Fourier Transform Infrared (FTIR) Spectroscopy: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a widely used method for obtaining the IR transmission spectrum of solid samples.

Methodology:

-

Sample and KBr Preparation:

-

Spectroscopic grade KBr must be thoroughly dried to eliminate moisture, which exhibits strong IR absorption bands. This is typically achieved by heating in an oven.

-

Approximately 1-2 mg of the this compound sample is required.

-

About 100-200 mg of the dried KBr is weighed.[2]

-

-

Grinding and Mixing:

-

The this compound sample is first ground to a fine powder using an agate mortar and pestle to reduce particle size and minimize scattering effects.[2][3]

-

The weighed KBr is then added to the mortar, and the two components are intimately and rapidly mixed to ensure a homogeneous dispersion of the sample within the KBr matrix.[2][3] Prolonged grinding should be avoided as KBr is hygroscopic.[3]

-

-

Pellet Formation:

-

The resulting mixture is transferred to a pellet die.

-

The die is placed in a hydraulic press, and a pressure of approximately 8-10 metric tons is applied for a standard 13 mm die.[4] This pressure causes the KBr to "cold-flow" and form a transparent or translucent disc.[4]

-

The pressure is held for a few minutes to ensure the removal of trapped air and the formation of a uniform pellet.[4]

-

-

Spectral Acquisition:

-

The KBr pellet is carefully removed from the die and placed in a sample holder within the FTIR spectrometer.

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Raman Spectroscopy of Solid Samples

Raman spectroscopy of solid this compound can be performed with minimal sample preparation.

Methodology:

-

Sample Preparation:

-

A small amount of the crystalline or powdered this compound sample is placed on a microscope slide or in a sample cup.[5]

-

-

Instrumentation and Alignment:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used.

-

The instrument is calibrated using a standard reference material, such as silicon or cyclohexane.

-

The laser is focused onto the sample, often through a microscope objective to achieve high spatial resolution. The focus is adjusted to maximize the Raman signal.[5]

-

-

Data Acquisition:

-

The Raman spectrum is acquired by exposing the sample to the laser for a set integration time and accumulating a number of scans to improve the signal-to-noise ratio.

-

The spectral range typically covers the vibrational modes of the sulfate ion, from approximately 100 cm⁻¹ to 1200 cm⁻¹, and can be extended to observe the O-H stretching region of hydrated samples (around 2800-3800 cm⁻¹).[2][3]

-

Quantitative Spectral Data

The vibrational spectra of this compound are characterized by the internal modes of the sulfate ion and, for the monohydrate, the vibrational and librational modes of water. The tetrahedral sulfate ion (T_d symmetry) has four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). In the solid state, the local symmetry of the sulfate ion is often lower than T_d, which can lead to the splitting of degenerate modes (ν₂, ν₃, and ν₄) and the appearance of otherwise inactive modes in the IR or Raman spectrum.

Raman Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Form | Reference(s) |

| ~1000 | ν₁ (SO₄²⁻) symmetric stretch | Anhydrous | [6] |

| 981 | ν₁ (SO₄²⁻) symmetric stretch | Aqueous Solution | |

| 449 | ν₂ (SO₄²⁻) symmetric bend | Aqueous Solution | |

| 1106 | ν₃ (SO₄²⁻) asymmetric stretch | Aqueous Solution | |

| 620 | ν₄ (SO₄²⁻) asymmetric bend | Aqueous Solution | |

| 2800-3800 | O-H stretching vibrations | Aqueous Solution | [2][3] |

Infrared (IR) Spectral Data of this compound Monohydrate

| Wavenumber (cm⁻¹) | Assignment | Form | Reference(s) |

| 3464 | Vibrational modes of water molecules | Monohydrate | [4] |

| 1609 | Vibrational modes of water molecules | Monohydrate | [4] |

| 1110-1176 | ν₃ (SO₄²⁻) asymmetric stretch | Monohydrate | [4] |

| 1012-1016 | ν₁ (SO₄²⁻) symmetric stretch | Monohydrate | [4] |

| ~600-700 | ν₄ (SO₄²⁻) asymmetric bend | Monohydrate | |

| ~450 | ν₂ (SO₄²⁻) symmetric bend | Monohydrate |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for FTIR and Raman spectroscopy and the fundamental interaction of electromagnetic radiation with the sample in each technique.

Caption: Experimental workflow for FTIR spectroscopy using the KBr pellet method.

Caption: Experimental workflow for solid-state Raman spectroscopy.

Caption: Fundamental principles of IR and Raman spectroscopy.

References

- 1. spectrabase.com [spectrabase.com]

- 2. shimadzu.com [shimadzu.com]

- 3. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. plus.ac.at [plus.ac.at]

- 6. researchgate.net [researchgate.net]

The Superionic State of Lithium Sulfate: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the discovery and characterization of the superionic phase of lithium sulfate (B86663) (Li₂SO₄), a phenomenon of significant interest in the fields of solid-state ionics and materials science. The transition of this material into a highly conductive state at elevated temperatures presents opportunities for applications in advanced energy storage and sensing technologies. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the fundamental mechanisms governing this transition.

Introduction to the Superionic Phase of Lithium Sulfate

This compound is an inorganic salt that exhibits a remarkable increase in ionic conductivity at elevated temperatures. At ambient conditions, Li₂SO₄ exists in a monoclinic crystal structure, denoted as the β-phase, which is a poor ionic conductor. However, upon heating, it undergoes a reversible solid-solid phase transition to a face-centered cubic (FCC) structure, known as the α-phase.[1][2] This high-temperature α-phase is characterized by a high degree of disorder in the lithium-ion sublattice, leading to exceptionally high ionic conductivity, a state referred to as superionic. This transition occurs at approximately 575 °C.[2] The high ionic conductivity in the α-phase is attributed to the rotational motion of the sulfate anions, which creates pathways for the lithium ions to move through the crystal lattice with low activation energy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the superionic phase of this compound, compiled from various studies.

Table 1: Phase Transition and Structural Data

| Parameter | Value | Crystal System (β-phase) | Crystal System (α-phase) |

| Superionic Phase Transition Temperature | ~575 - 578 °C[1][2][3] | Monoclinic[1][2] | Face-Centered Cubic (FCC)[1][2] |

| Lattice Parameters (β-phase) | a = 8.23 Å, b = 4.95 Å, c = 8.47 Å, β = 107.98°[2] | - | - |

| Lattice Parameter (α-phase) | a = 7.07 Å[2] | - | - |

| Density (β-phase) | 2.22 g/cm³[2] | - | - |

| Density (α-phase) | 2.07 g/cm³[2] | - | - |

Table 2: Ionic Conductivity Data

| Temperature (°C) | Ionic Conductivity (S/cm) | Phase |

| 200 | ~2 x 10⁻⁷[4] | β-phase |

| 250 | ~2 x 10⁻⁶[4] | β-phase |

| > 575 | ~10⁻³ - 1[1] | α-phase (Superionic) |

Experimental Protocols

The characterization of the superionic phase of this compound involves several key experimental techniques. Below are detailed methodologies for these experiments.

Synthesis of this compound

A common method for preparing this compound for experimental studies is by heating this compound monohydrate (Li₂SO₄·H₂O) to remove the water of crystallization.

-

Procedure:

-

Place a known quantity of Li₂SO₄·H₂O in a ceramic crucible.

-

Heat the crucible in a furnace at a temperature above 130 °C to drive off the water.[2]

-

For studies of the superionic phase, the anhydrous Li₂SO₄ is then heated to above its transition temperature. To obtain samples for room temperature analysis of the high-temperature phase, quenching techniques are often employed.[5]

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature and the associated enthalpy change.

-

Procedure:

-

A small, known mass of the anhydrous Li₂SO₄ sample is placed in an aluminum DSC pan. An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen or argon).

-

The heat flow to the sample is measured as a function of temperature.

-

The phase transition is identified by an endothermic peak in the DSC curve during heating, with the onset of the peak indicating the transition temperature.[6][7]

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is the primary technique for measuring the ionic conductivity of solid electrolytes.

-

Procedure:

-

The Li₂SO₄ sample is pressed into a dense pellet.

-

Conductive electrodes (e.g., gold or platinum) are applied to both faces of the pellet.

-

The pellet is placed in a temperature-controlled sample holder.

-

A small amplitude AC voltage is applied across the sample over a wide range of frequencies (e.g., 1 MHz to 1 Hz).

-

The resulting current and phase shift are measured to determine the complex impedance.

-

The bulk ionic resistance is extracted from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the thickness of the pellet, R is the bulk resistance, and A is the electrode area.[8][9]

-

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the crystal structure and observing the distribution of ions within the lattice, which is crucial for understanding the mechanism of superionic conduction.

-

Procedure:

-

A powdered sample of Li₂SO₄ is loaded into a sample holder transparent to neutrons (e.g., vanadium).

-

The sample is placed in a high-temperature furnace within the neutron beamline.

-

A monochromatic neutron beam is diffracted by the sample.

-

The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

The diffraction pattern is analyzed using Rietveld refinement to determine the crystal structure, lattice parameters, and atomic positions of both the sulfate framework and the lithium ions at different temperatures, both below and above the phase transition.[10][11]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of the superionic phase in this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DSC for Electrolyte Stability and Decomposition Studies [atomfair.com]

- 7. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Electrochemical Impedance Spectroscopy: Experiment, Model, and App | COMSOL Blog [comsol.it]

- 10. mdpi.com [mdpi.com]

- 11. Advanced Characterization of Solid-State Battery Materials Using Neutron Scattering Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Lithium Sulfate as a Precursor for Solid Electrolytes: A Technical Guide

Introduction

The advancement of all-solid-state batteries (ASSBs) is critically dependent on the development of safe, cost-effective, and highly conductive solid electrolytes (SEs). While various materials are under investigation, the precursors used in their synthesis play a pivotal role in determining the final properties and commercial viability of the electrolyte. Lithium sulfate (B86663) (Li₂SO₄) is emerging as a versatile and economical precursor for several promising classes of solid electrolytes. Its utility stems from two primary routes: its direct use in low-melting-point eutectic systems and its role as a starting material for producing essential sulfide (B99878) precursors like lithium sulfide (Li₂S). This guide provides a detailed technical overview of these synthesis pathways, presenting key performance data, experimental protocols, and process workflows for researchers and scientists in the field of battery materials.

Direct Utilization of Lithium Sulfate in Molten Salt Systems

This compound can be combined with other lithium salts, such as lithium hydroxide (B78521) (LiOH), to form low-melting-point eutectic systems that function as solid electrolytes. These materials are advantageous as they can be processed at lower temperatures compared to traditional ceramic electrolytes, which often require high-temperature sintering (~1000 °C).

1.1. The LiOH-Li₂SO₄ System

A notable example is the 2.2LiOH·Li₂SO₄ composite, which can be fabricated by melting the constituent precursors at a relatively low temperature of 430 °C. This method allows for the formation of a dense electrolyte and ensures intimate contact with electrode materials through a hot-pressing technique at temperatures as low as 250 °C.[1]

Experimental Protocol: Synthesis of 2.2LiOH·Li₂SO₄ Solid Electrolyte [1]

-

Precursor Preparation: Anhydrous lithium hydroxide (LiOH) and this compound (Li₂SO₄) powders are weighed and mixed in a molar ratio of 2.2:1. For enhanced conductivity, a dopant such as lithium borate (B1201080) (Li₃BO₃) can be added (e.g., 5 mol%).

-

Melting: The mixed powder is placed in a suitable crucible and heated to 430 °C in a furnace under an inert atmosphere to melt the components and ensure homogeneity.

-

Cooling and Grinding: The molten mixture is cooled to room temperature, and the resulting solid is ground into a fine powder.

-

Pellet Fabrication: The powder is pressed into pellets for characterization. For battery assembly, the electrolyte powder is hot-pressed with cathode and anode materials at approximately 250 °C and 150 MPa.[1]

Data Presentation: Performance of LiOH-Li₂SO₄ Based Electrolytes

| Electrolyte Composition | Synthesis Temperature (°C) | Ionic Conductivity (S/cm) at 25°C | Ionic Conductivity (S/cm) at 150°C | Electrochemical Stability Window |

| 2.2LiOH·Li₂SO₄ with 5 mol% Li₃BO₃ | 430 | 1.9 x 10⁻⁶[1] | 6.0 x 10⁻³[1] | Oxidation >3.6 V; Reduction at 1.6 V and 2.3 V[1] |

Logical Relationship: Molten Salt Synthesis

The diagram below illustrates the straightforward workflow for synthesizing solid electrolytes using the molten salt method with this compound.

Indirect Utilization: this compound as a Precursor to Lithium Sulfide (Li₂S)

Many of the highest-performing solid electrolytes are sulfide-based, such as the Li-argyrodites (e.g., Li₆PS₅Cl). The primary precursor for these materials is lithium sulfide (Li₂S). However, high-purity commercial Li₂S is expensive, hindering large-scale production. A cost-effective alternative is to synthesize Li₂S from the much cheaper this compound.

2.1. Synthesis of Li₂S from Li₂SO₄

Two prominent methods for the conversion of Li₂SO₄ to Li₂S are carbothermal reduction and hydrogen reduction. These processes are typically performed at high temperatures.

Experimental Protocol 1: Carbothermal Reduction of Li₂SO₄ [2]

-

Precursor Preparation: this compound (Li₂SO₄) is mixed with a carbon source. Polyvinyl alcohol (PVA) can serve as an effective and low-cost carbon source.

-

Pyrolysis and Reduction: The mixture is heated in a tube furnace under an inert atmosphere (e.g., Argon). The process involves an initial pyrolysis step to carbonize the PVA, followed by a high-temperature reduction step (e.g., 800-900 °C) where the carbon reduces Li₂SO₄ to Li₂S.

-

Purification: The resulting product is a mixture of Li₂S and residual carbon. Further purification steps may be necessary depending on the requirements of the subsequent solid electrolyte synthesis. A purity of over 99.6% has been achieved with this method.[2]

Experimental Protocol 2: Hydrogen Reduction of Li₂SO₄ [3]

-

Precursor Preparation: this compound (Li₂SO₄) is placed in a high-purity alumina (B75360) crucible, which has been shown to be resistant to attack from the Li₂SO₄-Li₂S melt.

-

Reduction Process: A three-step heating process under a hydrogen (H₂) gas flow is employed to ensure the complete reduction of Li₂SO₄ to well-crystallized, single-phase Li₂S.

-

Cooling: The product is cooled under an inert atmosphere to prevent re-oxidation.

2.2. Synthesis of Sulfide Solid Electrolytes Using Li₂SO₄-Derived Li₂S

Once high-purity Li₂S is obtained, it can be used as a direct substitute for commercial Li₂S in established solid-state synthesis routes for various sulfide electrolytes.

Experimental Protocol: Synthesis of Li-Argyrodite (Li₆PS₅Cl) via Solid-State Reaction [4]

-

Precursor Mixing: The synthesized Li₂S, phosphorus pentasulfide (P₂S₅), and lithium chloride (LiCl) are weighed in the desired stoichiometric ratio.

-

Ball Milling: The precursors are thoroughly mixed and ground using a high-energy mechanical milling process. This step is crucial for achieving a homogeneous amorphous mixture.

-

Annealing: The milled powder is pelletized and sintered (annealed) in a sealed, evacuated quartz ampoule at a specific temperature (e.g., 550 °C) for several hours to crystallize the argyrodite phase.

Data Presentation: Performance of Solid Electrolytes from Li₂SO₄-Derived Li₂S

| SE Composition | Li₂S Synthesis Method | SE Synthesis Method | Ionic Conductivity (S/cm) at Room Temp. |

| Li₅.₅PS₄.₅Cl₁.₅ | Carbothermal Reduction (PVA) | Solid-State Reaction | 4.19 x 10⁻³[2] |

| Li₆PS₅Cl | Hydrogen Reduction | Solid-State Reaction | 2.77 x 10⁻³[3] |

Experimental Workflow: From Li₂SO₄ to High-Performance Solid Electrolyte

The following diagram outlines the multi-stage process of converting this compound into a final Li-argyrodite solid electrolyte.

This compound serves as a highly promising and economically attractive precursor in the synthesis of solid electrolytes for next-generation batteries. Its direct application in low-temperature molten salt systems like LiOH-Li₂SO₄ offers a simplified processing route, avoiding the high energy costs of traditional sintering. Furthermore, its role as a starting material for producing low-cost, high-purity lithium sulfide enables the scalable manufacturing of high-performance sulfide electrolytes, such as Li-argyrodites. The data demonstrates that electrolytes derived from Li₂SO₄ precursors exhibit ionic conductivities comparable to those made from expensive commercial materials, paving the way for more commercially viable all-solid-state batteries. Further research into optimizing the reduction processes and exploring its use in synthesizing other classes of solid electrolytes, such as garnets or NASICONs, could further expand the utility of this versatile precursor.

References

Methodological & Application

Protocol for Growing High-Quality Lithium Sulfate Crystals

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the growth of high-quality single crystals of lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O), a material with significant applications in piezoelectric, pyroelectric, and nonlinear optical technologies. Additionally, its use as a component in ion-conducting glasses is an area of active research.[1][2] The protocols outlined below cover three primary methods: Slow Evaporation Solution Technique (SEST), the Sankaranarayanan-Ramasamy (SR) method, and Continuous Cooling Crystallization.

Introduction

Lithium sulfate monohydrate (LSMH) is a versatile inorganic compound known for its interesting physical properties. The production of large, high-quality single crystals is essential for leveraging these properties in various technological applications. LSMH exhibits a negative or inverted solubility in water, meaning its solubility decreases as the temperature rises.[3] This characteristic is a critical consideration in the design of its crystallization processes. The most common crystalline form is the monohydrate, as the anhydrous form is hygroscopic.[1]

Pre-Crystallization: Material Purification

For the growth of high-quality crystals, it is imperative to start with high-purity material. Commercially available this compound monohydrate should be purified by repeated recrystallization.

Protocol for Recrystallization:

-

Prepare a saturated solution of this compound monohydrate in deionized water at a specific temperature (e.g., 40 °C). The solubility of LSMH at 40 °C is approximately 32.81 g/100ml .[3]

-

Once the salt is completely dissolved, slowly cool the solution to induce recrystallization.

-

Filter the resulting crystals and wash them with a small amount of cold deionized water.

-

Dry the purified crystals in a dust-free environment.

-

Repeat this process 2-3 times to achieve the desired purity.

Crystal Growth Protocols

Slow Evaporation Solution Technique (SEST)

This method is well-suited for growing initial seed crystals and for obtaining small to medium-sized, high-quality crystals.

Experimental Protocol:

-

Solution Preparation: Prepare a saturated solution of purified this compound monohydrate in a clean, dust-free container. Suitable containers include beakers, conical flasks, or crystallizing dishes covered with a perforated lid to allow for slow evaporation.

-

Solvent: Use high-purity deionized water as the solvent.

-

Saturation: Ensure the solution is saturated at room temperature. A common approach is to dissolve the salt at a slightly elevated temperature and then allow it to cool to room temperature, ensuring the presence of a small amount of undissolved material.

-

Evaporation Control: Cover the container with a lid containing small holes or with parafilm punctured with a few small openings. This allows for a slow and controlled rate of evaporation, which is crucial for the growth of high-quality crystals.

-

Environment: Place the crystallization setup in a location with a stable temperature and minimal vibrations to avoid the formation of polycrystalline material.

-

Crystal Harvesting: Monitor the container regularly. Once crystals of the desired size have formed (e.g., after a period of 4 weeks), carefully remove them from the solution using tweezers.[4] Dry the harvested crystals on a filter paper.

Sankaranarayanan-Ramasamy (SR) Method

The SR method is a unidirectional crystallization technique ideal for growing large, high-quality bulk single crystals with a specific orientation.[3] This method is particularly effective for materials with inverted solubility like LSMH.[5]

Experimental Protocol:

-

Apparatus: The SR method utilizes a specific apparatus consisting of a cylindrical glass ampoule, two ring heaters (one at the top and one at the bottom), and a dual-channel temperature controller.[6]

-

Seed Crystal Preparation: A high-quality seed crystal, typically grown by the slow evaporation method, is required. The seed crystal should be cut and polished to have a specific orientation (e.g., <001>).[3]

-

Mounting the Seed: Mount the prepared seed crystal at the bottom of the glass ampoule.

-

Solution Filling: Fill the ampoule with a saturated solution of purified this compound monohydrate.

-

Temperature Gradient: Establish a temperature gradient along the ampoule using the two ring heaters. For LSMH, due to its inverted solubility, the top of the ampoule is maintained at a higher temperature than the bottom. This creates a supersaturated condition at the cooler bottom of the ampoule, promoting growth on the seed crystal.

-

Growth Process: The temperature gradient drives a convective flow within the solution, which enhances the growth rate and helps to prevent the inclusion of impurities.[3][5]

-

Growth Rate: A growth rate of up to 3 mm per day can be achieved with this method.[3][7]

-

Crystal Harvesting: After the desired crystal length is achieved (e.g., after 30 days), the ampoule is carefully removed from the apparatus. The grown crystal is then extracted from the ampoule.

Continuous Cooling Crystallization

This method is suitable for the larger-scale production of this compound crystals. The process relies on cooling a saturated solution to induce crystallization.

Experimental Protocol:

-

Saturated Solution: Prepare a saturated solution of this compound at an elevated temperature.

-

Cooling Profile: The solution is subjected to a controlled cooling profile. The cooling rate is a critical parameter that influences the crystal size distribution. A slower cooling rate generally favors the growth of larger crystals.

-

Crystallizer: The process is typically carried out in a stirred-tank crystallizer to ensure uniform temperature and suspension of the growing crystals.

-

Impurity Removal: Impurities can be removed from the crystal slurry through techniques such as filtration, centrifugation, and washing.[8]

-

Temperature Control: Precise temperature control is essential for obtaining consistent crystal quality.[8]

-

Crystal Harvesting: The crystallized product is separated from the mother liquor by filtration or centrifugation.

Data Presentation

Table 1: Quantitative Data for this compound Monohydrate Crystal Growth

| Parameter | Slow Evaporation (SEST) | Sankaranarayanan-Ramasamy (SR) Method | Continuous Cooling Crystallization |

| Typical Crystal Size | 19 mm × 11 mm × 5 mm[9] | 20 mm diameter, 80 mm length[3][5] | Variable, dependent on cooling rate |

| Typical Growth Rate | Dependent on evaporation rate | Up to 3 mm/day[3][7] | Dependent on cooling rate |

| Solvent | Deionized Water | Deionized Water | Deionized Water |

| Key Process Control | Evaporation Rate | Temperature Gradient | Cooling Rate |

Visualization of Experimental Workflows

Crystal Characterization

The quality of the grown this compound monohydrate crystals can be assessed using various analytical techniques:

-

X-Ray Diffraction (XRD): To confirm the crystal structure, phase purity, and assess the crystalline perfection.

-

Scanning Electron Microscopy (SEM): To study the surface morphology of the crystals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the crystal.

-

UV-Vis-NIR Spectroscopy: To determine the optical transmittance window of the grown crystals.

-

Vickers Microhardness Test: To evaluate the mechanical strength of the crystals.

Quality Considerations for Drug Development Professionals

For applications in research and drug development, the primary quality attributes of crystalline materials are:

-

Purity: High chemical and phase purity is crucial to ensure that the observed effects are attributable to the compound of interest and not to impurities.

-

Polymorphism: It is essential to control and characterize the polymorphic form of the crystal, as different polymorphs can exhibit different physical properties, including solubility and bioavailability.

-

Crystal Size and Morphology: A consistent crystal size and shape are important for ensuring reproducibility in experiments and for formulation development.

While this compound is used in the pharmaceutical industry, primarily for treating bipolar disorder, the quality requirements for crystals used in research and development will focus on ensuring the material is well-characterized and consistent between batches to yield reliable and reproducible scientific data.[2][10]

References

- 1. Growth and Characterization of Ethylene Diamine Tetra Acetate (EDTA) Doped Lithium Sulphate Monohydrate Crystals [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Set up for Sankaranarayanan–Ramasamy (SR) method-cfm... | [stage.vit.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. 文库创作 [doc360.baidu.com]

- 9. sciencejournals.stmjournals.in [sciencejournals.stmjournals.in]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Lithium Sulfate in Cathode Material Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lithium sulfate (B86663) (Li₂SO₄) is a versatile and increasingly important compound in the synthesis of advanced cathode materials for lithium-ion batteries. Its applications range from a surface coating agent to a synthesis additive and a precursor material. The utilization of lithium sulfate can lead to significant improvements in the electrochemical performance, stability, and processing of various cathode chemistries. This document provides detailed application notes, experimental protocols, and quantitative data on the multifaceted roles of this compound in cathode material synthesis.

Application Note 1: this compound as a Surface Coating Agent

The application of a thin, stable layer of this compound onto the surface of cathode active materials is a highly effective strategy to enhance their performance and longevity. This surface modification addresses several key degradation mechanisms that occur at the cathode-electrolyte interface.

Key Benefits of Li₂SO₄ Coating:

-

Enhanced Electrochemical Performance: The coating can lead to a significant increase in discharge capacity and rate capability. By preventing the agglomeration of primary particles during synthesis and lithiation, it ensures a smaller particle size, which increases the surface area and shortens the diffusion pathways for lithium ions.[1]

-

Improved Stability and Longevity: A primary function of the Li₂SO₄ layer is to act as a protective barrier. It shields the cathode material from attack by hydrofluoric acid (HF) present in the electrolyte, thereby suppressing the dissolution of transition metals and mitigating structural degradation.[1][2] This leads to reduced capacity fading and voltage decay over extended cycling.[1]

-